5-Oxo-heptanoic acid

Übersicht

Beschreibung

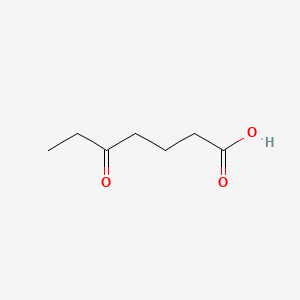

5-Oxo-heptanoic acid, also known as 4-propionyl butyric acid, is a medium-chain fatty acid . It is an important chemical compound used in research and development.

Synthesis Analysis

The synthesis of this compound can be achieved from Methyl 4-(chloroformyl)butyrate . Another method involves the oxidation of octene-1 by a hydrogen peroxide solution to heptanoic acid in a two-phase liquid system under phase-transfer catalysis conditions .Molecular Structure Analysis

This compound has a molecular formula of C7H12O3. It contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3. It has a boiling point of 287.0±13.0 °C at 760 mmHg. The compound has a molar refractivity of 36.1±0.3 cm3. It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis in Pharmaceutical Applications

5-Oxo-heptanoic acid has been utilized in the synthesis of specific pharmaceutical compounds. For instance, it played a role in the synthesis of a fragment of Epothilone A, a compound with significant anticancer properties. This process involved the use of lipase-catalyzed optical resolution, highlighting the compound's potential in the pharmaceutical industry for creating complex and valuable drugs (Shioji et al., 2001).

Role in Inflammatory Responses

This compound derivatives have been studied for their role in inflammatory responses in human skin and other tissues. Research has shown that certain derivatives, like 5-oxo-ETE, can induce the infiltration of granulocytes into human skin, suggesting a potential role in mediating inflammatory responses (Muro et al., 2003). This finding is significant for understanding the mechanisms behind various inflammatory diseases, such as asthma and allergic reactions.

Biochemical and Biological Properties

The biochemical and biological properties of this compound derivatives have been extensively studied. For example, 5-oxo-ETE has been identified as a product of arachidonic acid metabolism with potent chemoattractant effects on eosinophils and neutrophils (Powell & Rokach, 2005). This research is crucial for understanding how certain mediators can influence immune cell behavior and inflammatory processes.

Potential Therapeutic Targets

The study of this compound derivatives has led to insights into potential therapeutic targets for diseases like asthma. For instance, the OXE receptor, which mediates the actions of 5-oxo-ETE, has been identified as a potential target for novel therapies in treating asthma and other eosinophilic diseases (Powell & Rokach, 2020). This highlights the therapeutic potential of manipulating this compound pathways in disease management.

Safety and Hazards

Wirkmechanismus

- 5-Oxo-heptanoic acid is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂ . Unfortunately, specific primary targets for this compound are not well-documented in the literature. However, it’s essential to recognize that fatty acids often interact with various cellular components, including enzymes, receptors, and transporters.

- Hydroformylation , also known as the oxo synthesis or oxo process , is an industrial reaction that converts alkenes into aldehydes. In this process, a formyl group (CHO) and a hydrogen atom are added to a carbon-carbon double bond .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

5-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHADZMIQVBXNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957697 | |

| Record name | 5-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3637-13-6 | |

| Record name | 5-Oxoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

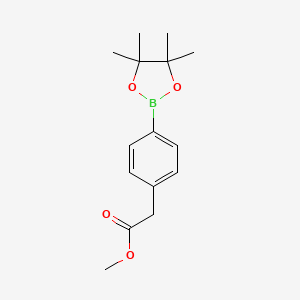

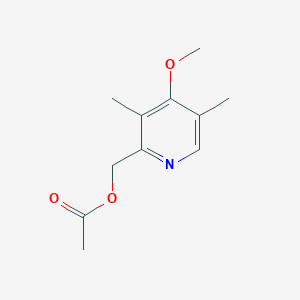

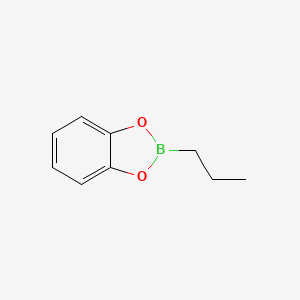

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

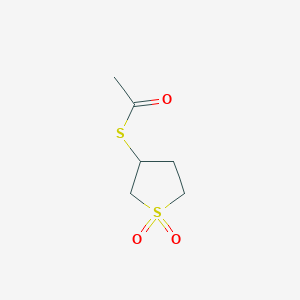

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-oxo-heptanoic acid in the synthesis of (+)-cassiol?

A1: this compound serves as a crucial starting material in the formal synthesis of (+)-cassiol. [, ] It reacts with the chiral auxiliary (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol to form a bicyclic lactam. This bicyclic lactam is a key intermediate, undergoing sequential alkylation reactions to construct the quaternary chiral center present in (+)-cassiol.

Q2: Are there any alternative synthetic routes to (+)-cassiol that do not utilize this compound?

A2: While the provided research highlights the use of this compound, [, ] exploring alternative synthetic routes is a common practice in organic chemistry. Other strategies for synthesizing (+)-cassiol might involve different starting materials or employ distinct methods for constructing the quaternary chiral center. Further research and literature review would be necessary to explore and compare alternative synthetic approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)